3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline
Description
3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline is an aromatic amine derivative characterized by a tert-pentyl (2-methylbutan-2-yl) substituent on the para-position of the phenoxy group and a methyl group on the meta-position of the aniline ring. The tert-pentyl group confers steric bulk, which may influence solubility, reactivity, and biological interactions .
Properties
IUPAC Name |
3-methyl-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-5-18(3,4)14-6-9-16(10-7-14)20-17-11-8-15(19)12-13(17)2/h6-12H,5,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUDWUPLJXQPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon–carbon bonds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. For example, in proteomics research, the compound may bind to specific proteins, altering their structure and function. This interaction can be studied using various biochemical and biophysical techniques to elucidate the molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phenoxy-Aniline Derivatives
The following table compares 3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline with analogues differing in substituents on the phenoxy or aniline moieties:
Key Observations :
- Steric Effects : The tert-pentyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methoxy or methyl. This may reduce reactivity in nucleophilic substitution reactions but enhance lipophilicity .
- Synthetic Accessibility: The synthesis of the tert-pentyl derivative requires specialized reagents (e.g., tert-pentylphenol precursors), whereas methoxy or methyl analogues are often prepared via simpler alkylation or etherification reactions .
Antioxidant and Antiproliferative Activity
- Antiproliferative Effects: Phenoxy-aniline derivatives like 4-HPPP (4-hydroxyphenoxy phenol) show selective antiproliferation in cancer cell lines, suggesting that bulky substituents (e.g., tert-pentyl) could modulate biological activity through steric or hydrophobic interactions .
Spectroscopic Data
- ¹H-NMR Profiles : Analogues such as 4-(3-methoxypropoxy)-3-methylpyridin-2-yl derivatives exhibit distinct aromatic proton shifts (δ 6.68–8.21 ppm), influenced by substituent electronegativity. The tert-pentyl group may cause upfield shifts due to shielding effects .
- Mass Spectrometry : ESI-MS data for compounds like 4a (m/z 319.3 [M+H]⁺) and 4b (m/z 329.6 [M+H]⁺) highlight molecular weight differences attributable to substituent variations .
Biological Activity
3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline is a compound of interest in medicinal chemistry due to its unique structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO, with a molecular weight of approximately 298.43 g/mol. The structure includes a methyl group, a tert-pentyl group, and a phenoxy group attached to an aniline backbone, which enhances its lipophilicity and enables interactions with various biological targets.
Biological Activity Overview
Research indicates that 3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline exhibits significant biological activity, particularly in the modulation of enzyme functions and receptor interactions. Its structural components allow it to engage with various biological systems, making it a candidate for drug development.
- Enzyme Modulation : The compound has been shown to influence the activity of specific enzymes, which can be crucial in metabolic pathways.
- Receptor Binding : It interacts with various receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.
Case Studies
- Antitumor Activity : In vitro studies have demonstrated that derivatives of similar compounds can induce apoptosis in cancer cells and stimulate cell cycle arrest. For instance, compounds with structural similarities have shown efficacy against breast cancer cell lines by modulating BRD4 and PARP1 expression .
- Proteomic Applications : Research has explored the potential of 3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline in proteomics, where it may affect protein interactions and functions. Studies utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy have indicated binding affinities that suggest significant biological implications.
Table 1: Biological Activity Summary
Table 2: Structural Analogues and Their Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves coupling a tert-pentyl-substituted phenol with a halogenated aniline derivative (e.g., 3-methyl-4-chloroaniline) under Ullmann or Buchwald-Hartwig conditions. Key parameters include:
- Catalysts : Copper iodide or palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos .
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) .
- Purification : Column chromatography with silica gel or recrystallization using ethanol/water mixtures to remove unreacted starting materials .
Q. Which spectroscopic techniques are most reliable for characterizing 3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-pentyl protons at δ ~1.2–1.4 ppm and aromatic protons in the aniline ring) .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular weight (e.g., [M+H]+ expected at ~310–330 m/z) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How does the tert-pentyl group influence the compound’s solubility and reactivity compared to shorter alkyl chains?
- Methodological Answer : The bulky tert-pentyl group enhances hydrophobicity (logP ~4.5–5.0), reducing aqueous solubility but improving lipid membrane permeability. Steric hindrance from this group may slow nucleophilic aromatic substitution reactions, requiring stronger bases (e.g., NaH) or elevated temperatures .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the aniline ring?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the amine to direct electrophilic substitution to the para position .
- Metal-Mediated Reactions : Use Pd-catalyzed C–H activation to target specific positions (e.g., ortho to the phenoxy group) .
- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps .
Q. How can structural modifications enhance metabolic stability for pharmacological applications?
- Methodological Answer :
- Fluorination : Replace hydrogen atoms on the aniline ring with fluorine to reduce oxidative metabolism (e.g., 3-fluoro derivatives) .
- Steric Shielding : Introduce bulky substituents (e.g., trifluoromethyl) adjacent to the amine to hinder cytochrome P450 enzyme interactions .
- In Vitro Assays : Microsomal stability tests (human liver microsomes) to compare half-lives of derivatives .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar aniline derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assays for cytotoxicity, fixed cell lines like H1299 NSCLC) .
- Purity Verification : Characterize compounds with LC-MS to rule out impurities (e.g., oxidation byproducts) as confounding factors .
- Meta-Analysis : Compare electronic effects (Hammett σ values) of substituents to correlate structure-activity trends .
Data Analysis and Experimental Design
Q. What computational tools are recommended for predicting binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., kinase domains). Focus on hydrogen bonding with the aniline NH and π-π stacking with the phenoxy ring .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Use MOE or RDKit to build predictive models for cytotoxicity or solubility .
Q. How can researchers optimize reaction conditions to scale up synthesis without compromising yield?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalyst loading (5–10 mol%), solvent volume, and temperature in a factorial design to identify robust conditions .
- Continuous Flow Systems : Implement microreactors to improve heat transfer and reduce side reactions (e.g., oxidation) .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
